Diphenylmercury Diphenylmercury Diphenylmercury belongs to the class of organic compounds known as benzene and substituted derivatives. These are aromatic compounds containing one monocyclic ring system consisting of benzene.
Brand Name: Vulcanchem
CAS No.: 587-85-9
VCID: VC0526271
InChI: InChI=1S/2C6H5.Hg/c2*1-2-4-6-5-3-1;/h2*1-5H;
SMILES: C1=CC=C(C=C1)[Hg]C2=CC=CC=C2
Molecular Formula: C12H10Hg
Molecular Weight: 354.8 g/mol

Diphenylmercury

CAS No.: 587-85-9

Inhibitors

VCID: VC0526271

Molecular Formula: C12H10Hg

Molecular Weight: 354.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Diphenylmercury - 587-85-9

CAS No. 587-85-9
Product Name Diphenylmercury
Molecular Formula C12H10Hg
Molecular Weight 354.8 g/mol
IUPAC Name diphenylmercury
Standard InChI InChI=1S/2C6H5.Hg/c2*1-2-4-6-5-3-1;/h2*1-5H;
Standard InChIKey HWMTUNCVVYPZHZ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)[Hg]C2=CC=CC=C2
Canonical SMILES C1=CC=C(C=C1)[Hg]C2=CC=CC=C2
Appearance Solid powder
Description Diphenylmercury belongs to the class of organic compounds known as benzene and substituted derivatives. These are aromatic compounds containing one monocyclic ring system consisting of benzene.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Diphenylmercury
Reference 1: Miranda C, Yáñez J, Contreras D, Zaror C, Mansilla HD. Phenylmercury degradation by heterogeneous photocatalysis assisted by UV-A light. J Environ Sci Health A Tox Hazard Subst Environ Eng. 2013;48(13):1642-8. doi: 10.1080/10934529.2013.815453. PubMed PMID: 23947701.
2: Daniels DP, Deacon GB, Harakat D, Jaroschik F, Junk PC. Synthesis and characterisation of alkaline earth bis(diphenylphosphano)metallocene complexes and heterobimetallic alkaline earth metal/platinum(II) complexes [Ae(thf)(x)(η5-C5H4PPh2)2Pt(Me)2] (Ae = Ca, Sr, Ba). Dalton Trans. 2012 Jan 7;41(1):267-77. doi: 10.1039/c1dt11324k. Epub 2011 Oct 21. PubMed PMID: 22020558.
3: Deacon GB, Junk PC, Moxey GJ, Guino-o M, Ruhlandt-Senge K. Metal based synthetic routes to heavy alkaline earth aryloxo complexes involving ligands of moderate steric bulk. Dalton Trans. 2009 Jul 7;(25):4878-87. doi: 10.1039/b903056e. Epub 2009 May 7. PubMed PMID: 19662279.
4: Fernandez C, Conceição AC, Rial-Otero R, Vaz C, Capelo JL. Sequential flow injection analysis system on-line coupled to high intensity focused ultrasound: green methodology for trace analysis applications as demonstrated for the determination of inorganic and total mercury in waters and urine by cold vapor atomic absorption spectrometry. Anal Chem. 2006 Apr 15;78(8):2494-9. PubMed PMID: 16615755.
5: Glidewell C, Low JN, Wardell JL. Diphenylmercury, redetermined at 120 K: sheets built from a single C-H...pi(arene) hydrogen bond. Acta Crystallogr C. 2005 Feb;61(Pt 2):m107-8. Epub 2005 Jan 31. PubMed PMID: 15695887.
6: Karadjova I, Venelinov T. Determination of arsenic and mercury in sunflower oil by electrothermal atomic absorption. Food Addit Contam. 2002 Oct;19(10):948-53. PubMed PMID: 12443556.
7: Deacon GB, Gitlits A, Roesky PW, Bürgstein MR, Lim KC, Skelton BW, White AH. Simple syntheses, structural diversity, and Tishchenko reaction catalysis of neutral homoleptic rare earth(II or III) 3,5-di-tert-butylpyrazolates--the structures of. Chemistry. 2001 Jan 5;7(1):127-38. PubMed PMID: 11205004.
8: Parkin JE. The decomposition of phenylmercuric nitrate in sulphacetamide drops during heat sterilization. J Pharm Pharmacol. 1993 Dec;45(12):1024-7. PubMed PMID: 7908968.
9: Svancara I, Vytras K, Hua C, Smyth MR. Voltammetric determination of mercury(II) at a carbon paste electrode in aqueous solutions containing tetraphenylborate ion. Talanta. 1992 Apr;39(4):391-6. PubMed PMID: 18965392.
10: Smith R, Morden BB, Ellis LB. Alberta. Diphenylmercury poisoning in cattle. Can Vet J. 1992 Feb;33(2):135. PubMed PMID: 17423953; PubMed Central PMCID: PMC1481142.
11: Pandey AS, MacRae TH. Toxicity of organic mercury compounds to the developing brine shrimp, Artemia. Ecotoxicol Environ Saf. 1991 Feb;21(1):68-79. PubMed PMID: 2060488.
12: Canty AJ, Moors PW, Deacon GB. Octanol/water partition coefficients as a model system for assessing antidotes for methylmercury(II) poisoning, and for studying mercurials with medicinal applications. J Inorg Biochem. 1984 Sep;22(1):65-72. PubMed PMID: 6092535.
13: Canty AJ, Parsons RS. Distribution of diphenylmercury in the rat. Toxicol Appl Pharmacol. 1977 Aug;41(2):441-4. PubMed PMID: 898208.
14: Dressman RC. The conversion of phenylmercuric salts to diphenylmercury and phenylmercuric chloride upon gas chromatographic injection. J Chromatogr Sci. 1972 Jul;10(7):468-72. PubMed PMID: 4667396.
15: Matsumura F, Gotoh Y, Boush GM. Phenylmercuric acetate: metabolic conversion by microorganisms. Science. 1971 Jul 2;173(3991):49-51. PubMed PMID: 4932261.
PubChem Compound 11488
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator